molecular formula C14H14ClN3O2 B12891704 1-(2-(2-(3-(Furan-2-yl)allylidene)hydrazinyl)-2-oxoethyl)pyridin-1-ium chloride

1-(2-(2-(3-(Furan-2-yl)allylidene)hydrazinyl)-2-oxoethyl)pyridin-1-ium chloride

Katalognummer: B12891704
Molekulargewicht: 291.73 g/mol
InChI-Schlüssel: GVYAUABCUXUWIP-QLFSFSFOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(2-(3-(Furan-2-yl)allylidene)hydrazinyl)-2-oxoethyl)pyridin-1-ium chloride is a complex organic compound that features a furan ring, a hydrazinyl group, and a pyridinium ion

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-(3-(Furan-2-yl)allylidene)hydrazinyl)-2-oxoethyl)pyridin-1-ium chloride typically involves the reaction of furan-2-carbaldehyde with hydrazine hydrate to form a hydrazone intermediate. This intermediate is then reacted with 2-oxoethyl pyridinium chloride under controlled conditions to yield the final product. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol, and the use of catalysts to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(2-(3-(Furan-2-yl)allylidene)hydrazinyl)-2-oxoethyl)pyridin-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The hydrazone group can be reduced to form corresponding hydrazine derivatives.

    Substitution: The pyridinium ion can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted pyridinium compounds depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(2-(2-(3-(Furan-2-yl)allylidene)hydrazinyl)-2-oxoethyl)pyridin-1-ium chloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Wirkmechanismus

The mechanism of action of 1-(2-(2-(3-(Furan-2-yl)allylidene)hydrazinyl)-2-oxoethyl)pyridin-1-ium chloride involves its interaction with specific molecular targets. The furan ring and hydrazone group can interact with enzymes or receptors, potentially inhibiting their activity. The pyridinium ion can facilitate the compound’s entry into cells, where it can exert its effects on intracellular pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3,3′-di(furan-2-yl)-5,5′-bi-1,2,4-triazine: Another furan-containing compound with different structural features.

    (E)-1-(2-(thiophen-2-ylmethylene)hydrazinyl)phthalazin-2-ium chloride: Contains a thiophene ring instead of a furan ring.

Uniqueness

1-(2-(2-(3-(Furan-2-yl)allylidene)hydrazinyl)-2-oxoethyl)pyridin-1-ium chloride is unique due to its combination of a furan ring, hydrazone group, and pyridinium ion. This unique structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound for research and industrial applications.

Eigenschaften

Molekularformel

C14H14ClN3O2

Molekulargewicht

291.73 g/mol

IUPAC-Name

N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-2-pyridin-1-ium-1-ylacetamide;chloride

InChI

InChI=1S/C14H13N3O2.ClH/c18-14(12-17-9-2-1-3-10-17)16-15-8-4-6-13-7-5-11-19-13;/h1-11H,12H2;1H/b6-4+,15-8+;

InChI-Schlüssel

GVYAUABCUXUWIP-QLFSFSFOSA-N

Isomerische SMILES

C1=CC=[N+](C=C1)CC(=O)N/N=C/C=C/C2=CC=CO2.[Cl-]

Kanonische SMILES

C1=CC=[N+](C=C1)CC(=O)NN=CC=CC2=CC=CO2.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.